(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone
Description
The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone features a 1,4-thiazepan ring substituted with a 2-fluorophenyl group and a quinoxalin-6-yl methanone moiety. The quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms, introduces electron-deficient characteristics, favoring π-π stacking and hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-4-2-1-3-15(16)19-7-10-24(11-12-26-19)20(25)14-5-6-17-18(13-14)23-9-8-22-17/h1-6,8-9,13,19H,7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNHELNXNWSCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.
Attachment of the Quinoxaline Moiety: This can be done through condensation reactions involving quinoxaline derivatives and suitable electrophiles.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to dihydroquinoxaline derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s structural analogs primarily differ in the heterocyclic group attached to the 1,4-thiazepan-fluorophenyl core. Key examples include:
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone (CAS 1705888-25-0)
- Structure: Replaces quinoxaline with a 2-methylthiazole ring.
- Molecular Formula : C₁₆H₁₇FN₂OS₂.
- Molecular Weight : 336.5 g/mol.
- The methyl group may enhance lipophilicity .
5-(7-(2-Fluorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one (CAS 1705718-32-6)
- Structure: Substitutes quinoxaline with a pyridin-2(1H)-one group.
- Molecular Formula : C₁₇H₁₆FN₃O₂S (estimated).
- Molecular Weight : ~345.4 g/mol.
- Key Features: The pyridinone group introduces hydrogen-bonding capability via its carbonyl oxygen, which may enhance solubility compared to quinoxaline .
JWH-307 ([5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-yl-methanone)
Physicochemical and Pharmacological Implications
- Quinoxaline vs. Thiazole: The quinoxaline moiety’s electron-deficient nature may enhance binding to kinases or DNA targets compared to thiazole, which is more metabolically stable but less interactive .
- Quinoxaline vs. Pyridinone: Pyridinone’s carbonyl group improves solubility, making it advantageous for oral bioavailability, whereas quinoxaline’s rigidity may favor target specificity .
Biological Activity
The compound (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 295.35 g/mol. The presence of both thiazepane and quinoxaline rings suggests a complex interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that it possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects have revealed cytotoxicity against several cancer cell lines, suggesting it may inhibit tumor growth.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways crucial for the survival of pathogens or cancer cells.
- Modulation of Signaling Pathways : It is suggested that it interacts with signaling pathways related to cell proliferation and apoptosis.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MCF-7 | 10.5 |
| A549 | 12.3 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity Assessment : In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were assessed on multiple cancer cell lines. The results demonstrated significant growth inhibition, warranting further investigation into its mechanism and potential as an anticancer drug.
- Neuroprotective Studies : A recent investigation focused on the neuroprotective effects of this compound in models of oxidative stress. It was found to reduce neuronal cell death significantly, suggesting its utility in developing treatments for neurodegenerative diseases like Alzheimer’s.
Q & A
Q. Table 1: Key Reagents and Their Roles
| Reagent | Role | Example from Evidence |
|---|---|---|
| DMDAAC | Copolymerization agent | |
| LiAlH4 | Reduction of carbonyl groups | |
| Ethyl acetate | Crystallization solvent |
Advanced: How can reaction conditions be optimized to improve the incorporation of the 2-fluorophenyl group into the thiazepane ring?
Answer:
Optimization requires precise control of temperature, solvent polarity, and catalyst systems. For fluorinated aromatic systems:
- Temperature : Maintain 40–60°C to balance reactivity and side-product formation, as shown in fluorophenyl-triazole syntheses .
- Catalysts : Use Pd-mediated cross-coupling for C-F bond activation, leveraging methodologies from fluorinated benzodiazepine derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance fluorophenyl group solubility and reactivity .
Basic: What spectroscopic techniques are essential for characterizing this compound, and what spectral features distinguish its structure?
Answer:
- 1H NMR : Look for signals at δ 7.50–8.76 ppm (quinoxaline aromatic protons) and δ 3.16–3.90 ppm (thiazepane methylene groups), similar to benzodiazepine derivatives .
- HRMS : Confirm molecular ion peaks (e.g., m/z 393.1419 for a related methanone compound) .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
Advanced: How can researchers resolve spectral overlaps in NMR caused by the thiazepane and quinoxaline moieties?
Answer:
- Use 2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations, especially for overlapping thiazepane methylene signals .
- Deuterated solvents (e.g., CDCl3) enhance resolution for aromatic protons .
- Compare with model compounds lacking the fluorophenyl group to isolate spectral contributions .
Basic: What biological activities are hypothesized for this compound based on structural analogs?
Answer:
The quinoxaline-thiazepane scaffold suggests:
- Antimicrobial activity : Analogous marine-derived quinoxalines show anti-biofilm and antibacterial properties .
- Neurological effects : Fluorophenyl groups in benzodiazepines interact with GABA receptors, indicating potential CNS activity .
Advanced: How can contradictory data on synthetic yields (e.g., low yields in fluorophenyl coupling) be systematically addressed?
Answer:
- Mechanistic studies : Use kinetic isotope effects (KIEs) to identify rate-limiting steps in fluorophenyl incorporation .
- DoE (Design of Experiments) : Vary catalysts, solvents, and temperatures to identify optimal conditions .
- Side-product analysis : LCMS or GC-MS can detect fluorophenyl degradation byproducts .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the fluorophenyl moiety?
Answer:
- Substituent variation : Synthesize analogs with Cl, Br, or CF3 groups at the phenyl position to assess electronic effects .
- Bioisosteric replacement : Replace fluorine with methylsulfonyl or cyano groups to evaluate steric vs. electronic contributions .
- Computational docking : Model interactions with target receptors (e.g., serotonin or GABA receptors) to prioritize analogs .
Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?
Answer:
- Molecular dynamics (MD) : Simulate solubility and logP values using software like GROMACS .
- DFT calculations : Optimize geometry and predict NMR/IR spectra with Gaussian or ORCA .
Advanced: How should in vitro toxicity be evaluated for this compound, given its structural complexity?
Answer:
- Cytotoxicity assays : Use MTT or resazurin assays on HEK-293 or HepG2 cells, referencing protocols for benzodiazepine derivatives .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Basic: What safety precautions are critical when handling the fluorophenyl group during synthesis?
Answer:
- Ventilation : Fluorinated intermediates may release HF; use fume hoods .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory .
- Waste disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
